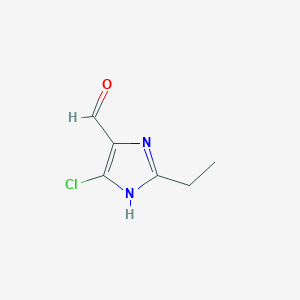

5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde

Description

BenchChem offers high-quality 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-5-8-4(3-10)6(7)9-5/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCARQCCTRSJKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde SDS safety data sheet

This technical guide is structured as an advanced operational monograph for 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde . It synthesizes safety data, synthetic methodology, and application context, designed for use in high-compliance pharmaceutical research environments.[1]

CAS: 121055-62-3 | Role: Advanced Pharmaceutical Intermediate[1]

Physicochemical Profile & Identification

This compound serves as a critical scaffold in the synthesis of Angiotensin II receptor antagonists (Sartans). Its structural integrity is defined by the coexistence of a reactive aldehyde moiety and a halogenated imidazole ring, necessitating precise environmental controls to prevent degradation (oxidation/hydrolysis).

| Property | Specification | Technical Note |

| Chemical Name | 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde | Also known as 2-Ethyl-4-chloro-5-formylimidazole |

| CAS Registry | 121055-62-3 | Note: Often cross-referenced with CAS 145824-12-0 or the butyl-analog (Losartan int.)[1] CAS 83857-96-9.[1] |

| Molecular Formula | MW: 158.59 g/mol | |

| Appearance | Off-white to pale yellow crystalline solid | Color shift to dark yellow indicates oxidation to carboxylic acid. |

| Melting Point | 168–172 °C (Predicted) | Sharp melting point depression observed with moisture content >0.5%. |

| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water; hydrolytic instability in acidic aqueous media. |

| SMILES | CCc1nc(Cl)c(C=O)[nH]1 | Tautomeric equilibrium exists between N1/N3 positions. |

GHS Hazard Assessment & Toxicology

Senior Scientist Insight: While often classified similarly to its alkyl-analogs, the aldehyde functionality presents a specific risk of contact sensitization.[1] The chlorination at the 5-position increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated imidazoles.[1]

Hazard Classification (GHS/CLP)

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2][3]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][4][5]

-

Serious Eye Damage/Irritation (Category 1/2A): H318/H319 - Causes serious eye damage/irritation.[1]

-

Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[1]

Exposure Response Logic

The following decision tree outlines the immediate response protocols for exposure, prioritizing the mitigation of irreversible corneal damage.

Figure 1: Emergency response logic flow emphasizing the critical nature of ocular exposure due to the reactive aldehyde group.[1]

Strategic Handling & Storage Protocols

To maintain assay purity >98% for drug development, strict environmental controls are required. The aldehyde group is susceptible to aerobic oxidation to 5-chloro-2-ethyl-1H-imidazole-4-carboxylic acid.[1]

Storage Hierarchy

-

Primary Containment: Amber glass vial with Teflon-lined cap (prevents UV degradation and leaching).

-

Atmosphere: Argon or Nitrogen blanket is mandatory. The compound is air-sensitive over prolonged periods.[1]

-

Temperature: 2–8 °C (Refrigerated). Allow to warm to room temperature in a desiccator before opening to prevent condensation (hydrolysis risk).

Operational PPE Standards

-

Respiratory: N95/P2 minimum; Full-face respirator with ABEK filters recommended during synthesis or milling.[1]

-

Dermal: Double-gloving recommended.[1]

-

Inner: Latex (tactility).

-

Outer: Nitrile (>0.11 mm) or Neoprene.

-

Rationale: Chlorinated heterocycles can permeate thin nitrile; double gloving provides a breakthrough buffer.

-

Synthesis & Application Context

Context: This molecule is a structural homolog to the key intermediate used in Losartan synthesis (which uses a butyl group). The ethyl variant is often used in the development of next-generation Sartans or as a specific impurity reference standard to validate HPLC methods.[1]

Synthetic Pathway (Vilsmeier-Haack Route)

The synthesis typically proceeds via the formylation of the chlorinated imidazole scaffold.[1]

Figure 2: Synthetic workflow illustrating the Vilsmeier-Haack formylation pathway common to this class of imidazole aldehydes.[1]

Experimental Protocol Summary (General Procedure)

-

Step 1 (Reagent Prep): Phosphoryl chloride (

) is added dropwise to Dimethylformamide (DMF) at 0°C to generate the Vilsmeier salt (chloroiminium ion). -

Step 2 (Addition): The 2-ethyl-chloroimidazole intermediate (dissolved in DMF) is added slowly to the salt, maintaining temperature <10°C to prevent thermal runaway.[1]

-

Step 3 (Workup): The reaction mixture is quenched over crushed ice/sodium acetate. The sudden pH change precipitates the aldehyde product.

-

Step 4 (Purification): Recrystallization from Ethyl Acetate/Hexanes.

References & Authority

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763376 (Related Analog). Retrieved from .

-

Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391-6394.[1] (Foundational chemistry for chloro-imidazole aldehydes).

-

Thermo Fisher Scientific. Safety Data Sheet: 1H-Imidazole-4-carbaldehyde derivatives.[1][6] Retrieved from .

-

Sigma-Aldrich. Product Specification: 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (Structural Analog Safety Data).[1] Retrieved from .[1]

Disclaimer: This guide is for research and development purposes only. It does not replace the official Safety Data Sheet (SDS) provided by the specific manufacturer of your lot number.

Sources

- 1. 83857-96-9|2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 2. 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde | C10H7ClN2O | CID 2763376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. capotchem.com [capotchem.com]

- 6. Cas Landing [thermofisher.com]

A Comprehensive Technical Guide to the Melting Point Determination of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde

Executive Summary

Substituted imidazoles are a cornerstone of modern medicinal chemistry, serving as the structural core for a wide array of therapeutic agents.[1] The compound 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde represents a key synthetic intermediate, possessing functional groups amenable to diverse chemical transformations. A fundamental physical constant for any pure solid compound is its melting point. This parameter is not merely a number; it is a critical indicator of identity, purity, and stability that has profound implications throughout the drug development lifecycle.

Currently, a definitive melting point for 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde is not publicly documented. This guide, therefore, serves as the definitive technical protocol for its experimental determination and interpretation. We will delve into the theoretical principles governing the melting transition of this specific molecule, provide a rigorous, field-proven experimental workflow, and discuss the critical importance of this data in a pharmaceutical quality control and regulatory context.

The Science of Melting: A Theoretical Framework

The melting point is the temperature at which a substance transitions from a highly ordered crystalline lattice to a disordered liquid state. This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces that maintain the crystal structure.[2] For 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde, the key contributing forces are:

-

Hydrogen Bonding: The imidazole ring contains an N-H group, which is a potent hydrogen bond donor. The lone pair on the other ring nitrogen and the carbonyl oxygen of the carbaldehyde act as hydrogen bond acceptors. This strong, directional interaction is expected to be a primary contributor to a relatively high melting point.[3]

-

Dipole-Dipole Interactions: The presence of the electronegative chlorine atom and the polar carbonyl group (C=O) in the carbaldehyde creates a significant molecular dipole. These permanent dipoles align in the crystal lattice, resulting in strong electrostatic attractions that require substantial energy to disrupt.[2]

-

Van der Waals Forces: London dispersion forces, arising from transient fluctuations in electron density, exist across the entire molecule. The surface area of the ethyl group and the imidazole ring contribute to these forces.

The combination of these strong intermolecular forces predicts that 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde will be a solid at room temperature with a moderately high melting point.

Melting Point as a Criterion for Purity

For a pure, crystalline substance, the melting process occurs over a very narrow temperature range, often less than 1°C. The presence of even small amounts of soluble impurities disrupts the uniform crystal lattice. This disruption weakens the overall intermolecular forces, leading to two observable effects:

-

Melting Point Depression: The temperature at which melting begins is lowered.

-

Melting Point Broadening: The temperature range over which the entire sample melts becomes wider.

Consequently, a sharp, well-defined melting point range is a reliable indicator of high purity, a non-negotiable requirement in pharmaceutical development.[4][5]

Protocol: Standard Operating Procedure for Melting Point Determination

This protocol outlines the definitive method for accurately determining the melting point range of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde using a modern digital melting point apparatus. The causality behind each step is explained to ensure methodological integrity.

Instrumentation and Materials

-

Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)

-

Thin-walled capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Analytical balance

-

Sample: 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde, confirmed to be dry.

Sample Preparation: The Foundation of Accuracy

The integrity of the measurement is critically dependent on proper sample preparation.

-

Ensure Anhydrous Sample: The sample must be thoroughly dried, as residual solvent will act as an impurity and cause melting point depression.

-

Grind to a Fine Powder: Place approximately 10-15 mg of the crystalline sample into a clean, dry mortar. Gently grind the sample into a fine, homogeneous powder.

-

Causality: A fine powder ensures uniform packing and efficient heat transfer throughout the sample, preventing inconsistent melting.

-

-

Pack the Capillary Tube: Invert a capillary tube and press the open end into the powder. Tap the sealed bottom of the tube gently on a hard surface to pack the powder down. Repeat until a densely packed column of 2-3 mm is achieved.

-

Causality: An insufficient sample may be difficult to observe, while an excessive amount will create a significant temperature gradient within the sample itself, leading to an artificially broad melting range.[6]

-

Two-Stage Measurement for Precision and Efficiency

A two-step approach is standard practice to achieve an accurate result without unnecessary time expenditure.

Stage 1: Rapid Preliminary Scan

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C per minute).

-

Observe the sample and record the approximate temperature range at which it melts. This provides a ballpark estimate.

Stage 2: Precise Determination

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the preliminary scan.

-

Place a new, freshly packed capillary tube into the apparatus.

-

Set the starting temperature to ~15 °C below the expected melting point and a slow, constant heating rate of 1-2 °C per minute.[7]

-

Causality: A slow heating rate is critical . It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for the precise observation of the phase transition.

-

Defining and Recording the Melting Point Range

Record two temperatures to define the range:

-

T1 (Onset): The temperature at which the first drop of liquid becomes visible within the sample.

-

T2 (Clear Point): The temperature at which the last solid crystal melts, and the sample is completely transformed into a transparent liquid.[7]

The result must be reported as a range: T1 – T2 . For a pure sample, this range should be narrow. Perform the measurement in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for obtaining a precise and reliable melting point measurement.

Caption: Workflow for Accurate Melting Point Determination.

Data Interpretation and Reporting

The interpretation of the melting point range is straightforward but powerful. A narrow range indicates high purity, while a wide, depressed range suggests the presence of impurities.

Table 1: Hypothetical Melting Point Data for 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde

| Sample ID | Purity Status | Observed Melting Range (°C) | Interpretation |

| SYN-001-A | High Purity (>99.5%) | 165.5 – 166.0 | Sharp melting range, indicative of a pure compound. |

| SYN-001-B | Impure (Recrystallization needed) | 161.0 – 164.5 | Broad and depressed range, indicating the presence of impurities. |

Significance in a Drug Development Context

In the highly regulated environment of pharmaceutical development, the melting point is a critical quality attribute.

-

Compound Identity and Verification: An experimentally determined melting point serves as a key specification for confirming the identity of a newly synthesized batch of an active pharmaceutical ingredient (API).[4]

-

Quality Control (QC): It is one of the simplest and most rapid methods to assess the purity and consistency of different batches of API.[5][8] A deviation from the established range for the pure compound would flag a batch for further investigation.

-

Informing Formulation Development: The melting point is thermodynamically related to solubility and crystal lattice energy.[9] A high melting point often suggests lower aqueous solubility, a critical parameter that must be addressed during drug formulation to ensure adequate bioavailability.

-

Regulatory Submissions: Melting point data is a standard component of the characterization data package submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) in a New Drug Application (NDA).

References

-

Verma, A., Joshi, S., & Singh, D. (2013). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Journal of Pharmacy Research. [Link]

-

University of Alberta. (n.d.). Determination of the melting point. Faculty of Science. [Link]

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry. [Link]

-

Kumar, R., & Kumar, S. (2012). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Journal of Chemical and Pharmaceutical Research. [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]

-

Sharma, P. C., et al. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Al-dhahri, T. A. (2021, September 19). experiment (1) determination of melting points. [Link]

-

Patel, R., & Patel, P. (2024). Melting Point Of Organic Compounds: A Comprehensive Guide. International Journal of Creative Research Thoughts (IJCRT). [Link]

-

AELAB. (2024, July 1). What is a Melting Point Device?[Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

-

Khadikar, P. V., & Vykas, M. V. (2009). An interesting relationship between drug absorption and melting point. PubMed. [Link]

-

Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. [Link]

-

Michigan State University. (n.d.). Boiling & Melting Points. Department of Chemistry. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

-

Sciencing. (2022, March 24). What Factors Affect Melting Point?[Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. sciencing.com [sciencing.com]

- 3. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]

- 4. nano-lab.com.tr [nano-lab.com.tr]

- 5. resolvemass.ca [resolvemass.ca]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. ijcrt.org [ijcrt.org]

- 8. aelabgroup.com [aelabgroup.com]

- 9. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde via Vilsmeier-Haack

Application Note: Scalable Synthesis of 5-Chloro-2-ethyl-1H-imidazole-4-carbaldehyde via Vilsmeier-Haack Cyclo-Chlorination

Executive Summary

This application note details the optimized protocol for synthesizing 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde (CEIC), a critical pharmacophore in the synthesis of Angiotensin II receptor antagonists (sartans). Unlike standard formylations of aromatic rings, this protocol utilizes a "Chloro-Vilsmeier" strategy. This approach achieves simultaneous chlorination and formylation of 2-ethyl-3,5-dihydro-4H-imidazol-4-one (imidazolone) using phosphorus oxychloride (

Key Advantages:

-

Dual Functionality: One-pot conversion of a lactam-like carbonyl to a chloro-aldehyde.

-

Scalability: Process parameters defined for thermal safety and impurity control.

-

Purity: Optimized quenching protocols to minimize dimer formation.

Reaction Mechanism & Theoretical Grounding

The synthesis relies on the electrophilic nature of the Vilsmeier reagent (chloromethyleneiminium salt).[1][2] In this specific application, the reaction deviates from the standard electrophilic aromatic substitution (EAS).

-

Activation: DMF reacts with

to form the Vilsmeier reagent.[1][2][3] -

Enolization: The substrate, 2-ethyl-imidazolin-4-one, exists in equilibrium with its enol tautomer (4-hydroxy-imidazole).

-

O-Sulfonylation/Phosphorylation: The enolic oxygen attacks the Vilsmeier reagent (or excess

), converting the hydroxyl group into a good leaving group. -

Nucleophilic Substitution: Chloride ions displace the activated oxygen, installing the C5-Cl bond.

-

C-Formylation: A second equivalent of Vilsmeier reagent attacks the electron-rich C4 position.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium intermediate to the aldehyde.

(Note: Tautomerism allows the product to be named 4-chloro-5-formyl or 5-chloro-4-formyl depending on the proton location on the nitrogen. For this protocol, we adhere to the user's nomenclature).

Visualizing the Pathway

Figure 1: Mechanistic pathway for the conversion of imidazolone to chloro-aldehyde via Vilsmeier-Haack.

Experimental Protocol

Safety Warning:

Materials

-

Substrate: 2-Ethyl-3,5-dihydro-4H-imidazol-4-one (1.0 eq)

-

Reagent A: Phosphorus Oxychloride (

) (2.5 – 3.0 eq) -

Reagent B:

-Dimethylformamide (DMF) (2.5 – 3.0 eq) -

Solvent: Toluene (optional, can be run neat in excess reagents) or Chlorobenzene.

-

Quench: Ice water, Sodium Acetate (sat. aq.), or NaOH (10%).[4]

Step-by-Step Methodology

-

Vilsmeier Reagent Formation (In-Situ):

-

Charge DMF (3.0 eq) into a dry reactor under

atmosphere. -

Cool to

to -

Add

(3.0 eq) dropwise over 30–60 minutes. -

Critical Parameter: Maintain internal temperature

. The formation of the salt is exothermic. -

Stir at

for 30 minutes to ensure complete formation of the white/yellow slurry.

-

-

Substrate Addition:

-

Add 2-Ethyl-3,5-dihydro-4H-imidazol-4-one (1.0 eq) portion-wise to the Vilsmeier slurry.

-

Note: If the substrate is solid, add slowly to prevent clumping. If dissolved in a carrier solvent (e.g., DMF), add via addition funnel.

-

-

Reaction Phase (Chlorination & Formylation):

-

Allow the mixture to warm to room temperature (

). -

Heat gradually to

. -

Observation: The slurry will dissolve as the reaction proceeds, turning dark orange/brown.

-

Maintain at

for 3–5 hours. -

Monitor: Check via HPLC/TLC for disappearance of the imidazolone peak.

-

-

Quenching & Hydrolysis (The Hazardous Step):

-

Cool the reaction mass to

. -

Prepare a separate vessel with crushed ice/water (approx. 5x reaction volume).

-

Slowly pour the reaction mixture into the ice water with vigorous stirring.

-

Exotherm Alert: Do not allow the quench temperature to exceed

. -

Stir for 1–2 hours to ensure complete hydrolysis of the iminium salt to the aldehyde.

-

Adjust pH to 6.0–7.0 using 4N NaOH or Sodium Acetate.

-

-

Isolation:

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Rationale |

| Prevents thermal decomposition of the Vilsmeier complex before substrate addition. | ||

| Reaction Temperature | Required to overcome the activation energy for the chlorination of the enol. | |

| Quench pH | 6.0 – 7.5 | Acidic pH ( |

| Stoichiometry | 1 eq for chlorination, 1 eq for formylation, 0.5 eq excess to drive kinetics. |

Troubleshooting Guide:

-

Low Yield: Often due to incomplete hydrolysis. Ensure the quench stirring time is sufficient (>1 hr) before filtration.

-

Impurity (Des-chloro): If the aldehyde forms but the chlorine is missing, the reaction temperature was likely too low (

), preventing the conversion of the enol to the chloride. -

Impurity (Dimer): "Aldol-like" condensation of the product with itself. Avoid prolonged heating after reaction completion.

Analytical Characterization

Confirm identity using the following markers:

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (DMSO-d6):

- ppm (s, 1H, -CHO)

- ppm (br s, 1H, -NH)

- ppm (q, 2H, -CH2-)

- ppm (t, 3H, -CH3)

-

HPLC Purity: Target

(a/a).

References

-

Vilsmeier-Haack Reaction Mechanism: Jones, G., & Stanforth, S. P. (2000).[3] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][3][4][5][8][9][10] Link

-

Synthesis of Sartan Intermediates (Losartan Analog): Griffiths, G. J., et al. (1993). Novel Synthesis of 2-Butyl-4-chloro-5-formylimidazole. Journal of Organic Chemistry. Link

-

Process Safety of Vilsmeier Reagents: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. Link

-

Industrial Application (Patent): Larsen, R. D., et al. (1994). Process for the preparation of 2-butyl-4-chloro-5-formylimidazole.[6][7][11][12] U.S. Patent 5,312,930. Link

-

Tautomerism in Chloro-formyl Imidazoles: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.[3] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. jk-sci.com [jk-sci.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethane - Eureka | Patsnap [eureka.patsnap.com]

- 7. JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5-formylimidazole - Google Patents [patents.google.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. name-reaction.com [name-reaction.com]

- 11. HU225271B1 - Process for producing 5-chloro-imidazol-4-carbaldehyde derivatives substituted at the 2-position - Google Patents [patents.google.com]

- 12. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]

Grignard reaction protocols for 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde

Application Note & Protocol

Grignard Reaction Protocols for the Synthesis of Novel Secondary Alcohols from 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to performing Grignard reactions on 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry. The inherent challenges posed by the acidic imidazole proton and the presence of a halogen substituent are addressed through a strategic approach centered on N-protection. Detailed, step-by-step protocols for N-protection, the Grignard addition, and subsequent deprotection are presented, alongside a discussion of the underlying chemical principles and potential side reactions. This guide is intended to equip researchers with the necessary knowledge to successfully synthesize novel secondary alcohols derived from this imidazole core, facilitating the exploration of new chemical space in drug discovery programs.

Introduction: The Significance and Challenges of Modifying Substituted Imidazoles

5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde is a key intermediate in the synthesis of various biologically active compounds. The aldehyde functionality serves as a versatile handle for introducing molecular diversity, with the Grignard reaction being a powerful tool for forming new carbon-carbon bonds and generating chiral secondary alcohols.[1][2][3] However, the direct application of Grignard reagents to this substrate is fraught with challenges that can significantly impact reaction efficiency and product distribution.

Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[4][5] This dual reactivity necessitates careful consideration of the substrate's functional groups. The imidazole ring, in its unprotected form, possesses an acidic proton on the nitrogen atom (N-H).[6] This acidic proton will readily react with the basic Grignard reagent in a simple acid-base neutralization, consuming the reagent and rendering it unavailable for the desired nucleophilic attack on the carbonyl carbon.[2][7] This side reaction is typically much faster than the addition to the aldehyde, leading to low or no yield of the desired alcohol.

Furthermore, the presence of a chloro-substituent on the imidazole ring introduces the possibility of a halogen-magnesium exchange reaction, which can lead to the formation of an undesired Grignard reagent from the imidazole itself and complicate the product mixture.[8][9][10]

This application note outlines a robust strategy to overcome these challenges, primarily through the use of a protecting group for the imidazole nitrogen. By temporarily masking the acidic proton, the desired nucleophilic addition of the Grignard reagent to the aldehyde can proceed efficiently.

Core Principles and Strategic Considerations

The Grignard Reaction Mechanism

The fundamental reaction involves the nucleophilic addition of the carbanionic portion of the Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of the aldehyde.[4][11] This forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol.[5][12]

The Critical Role of N-Protection

To prevent the deleterious acid-base reaction between the Grignard reagent and the imidazole N-H, the nitrogen must be protected with a group that is inert to the reaction conditions.[7] An ideal protecting group should be easy to install, stable during the Grignard reaction, and readily removable under mild conditions that do not affect the newly formed alcohol.

Several protecting groups can be considered for imidazoles.[13][14] For the purpose of this protocol, we will focus on the use of a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, due to its ease of installation and removal.

Detailed Experimental Protocols

This section is divided into three key stages: N-protection of the starting material, the Grignard reaction itself, and the final deprotection step.

Part A: N-Protection of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde

This protocol describes the protection of the imidazole nitrogen as a silyl ether.

Materials:

-

5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole or a non-nucleophilic base (e.g., triethylamine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole (1.1 eq) or triethylamine (1.2 eq) to the solution and stir until fully dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-protected 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde.

Part B: Grignard Reaction with N-Protected Imidazole

This protocol details the addition of a Grignard reagent to the N-protected aldehyde.

Materials:

-

N-protected 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde

-

Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide in THF or diethyl ether)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and under an inert atmosphere, dissolve the N-protected 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath or to 0 °C using an ice bath.

-

Slowly add the Grignard reagent (1.1-1.5 eq) dropwise via the dropping funnel over 15-30 minutes. Maintain the low temperature throughout the addition.

-

After the addition is complete, stir the reaction mixture at the same temperature for 1-2 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at the low temperature.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude N-protected secondary alcohol. This product can be purified by column chromatography if necessary.

Part C: Deprotection of the Secondary Alcohol

This protocol describes the removal of the TBDMS protecting group.

Materials:

-

N-protected secondary alcohol from Part B

-

Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve the crude or purified N-protected secondary alcohol (1.0 eq) in THF.

-

Add TBAF solution (1.2 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final secondary alcohol.

Data Presentation

| Reagent | Molecular Weight | Stoichiometric Ratio (eq) |

| 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde | 158.58 g/mol | 1.0 |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 g/mol | 1.1 |

| Imidazole | 68.08 g/mol | 1.1 |

| Grignard Reagent (generic) | Variable | 1.1 - 1.5 |

| Tetrabutylammonium fluoride (TBAF) | 261.46 g/mol | 1.2 |

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of secondary alcohols from 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or no yield of alcohol | - Incomplete N-protection.- Wet glassware or solvents.- Inactive Grignard reagent. | - Confirm complete protection by NMR or LC-MS before proceeding.- Ensure all glassware is flame-dried and solvents are anhydrous.[5][11]- Titrate the Grignard reagent before use. |

| Recovery of starting aldehyde | - Insufficient Grignard reagent.- Sterically hindered Grignard reagent leading to enolization.[5] | - Use a larger excess of the Grignard reagent (up to 2.0 eq).- Consider using a less bulky Grignard reagent if possible. |

| Formation of side products | - Halogen-magnesium exchange.- Over-addition or side reactions at higher temperatures. | - Use "Turbo-Grignard" reagents like iPrMgCl·LiCl for cleaner reactions.[8][15]- Maintain a low reaction temperature throughout the addition and stirring. |

| Incomplete deprotection | - Insufficient TBAF.- Steric hindrance around the silyl group. | - Add a larger excess of TBAF.- Gently warm the reaction mixture if necessary, but monitor for potential side reactions. |

References

-

Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. The Journal of Organic Chemistry, 71(12), 4659–4662. [Link]

-

Mondal, P., & Jana, G. K. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[16][17] Addition and Oxidative Coupling Reactions. ACS Omega. [Link]

-

Chadwick, D. J., & Ngochindo, R. (1984). 2,5-Dilithiation of N-protected imidazoles. Syntheses of 2,5-disubstituted derivatives of 1-methoxymethyl-, 1-triphenylmethyl-, and 1-(N,N-dimethylsulphonamido)-imidazole. Journal of the Chemical Society, Perkin Transactions 1, 481-486. [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]

-

Mondal, P., & Jana, G. K. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[16][17] Addition and Oxidative Coupling Reactions. ACS Omega. [Link]

-

Piller, F. M., & Knochel, P. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. Chemistry, 25(11), 2695–2703. [Link]

-

Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

-

Wikipedia. (2023). Grignard reagent. [Link]

-

Scribd. (n.d.). Magnesium-Halogen Exchange Methods. [Link]

-

Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

-

ResearchGate. (n.d.). Tentative structures of the halogen–magnesium exchange reagents. [Link]

-

LibreTexts Chemistry. (2023). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. [Link]

-

Allesi, S. (2023). Methods and Applications of Synthesizing Alcohols in Organic Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(7). [Link]

-

Chad's Prep. (2018, September 20). 12.3b Synthesis of Alcohols; Grignard Addition [Video]. YouTube. [Link]

-

Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition. [Link]

-

Wang, X., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(4), 841-846. [Link]

-

Ashenhurst, J. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

-

ResearchGate. (2025). Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System. [Link]

-

ResearchGate. (2025). Full Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. [Link]

-

Sharma, V., & Kumar, P. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8433-8451. [Link]

-

ResearchGate. (2025). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. [Link]

-

Handy, S. T. (2006). Grignard reactions in imidazolium ionic liquids. The Journal of Organic Chemistry, 71(12), 4659-4662. [Link]

-

Aimi, J., et al. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry, 11, 1269385. [Link]

-

Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]

-

Aimi, J., et al. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry, 11. [Link]

-

Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. [Link]

Sources

- 1. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction - Organic Chemistry | OpenStax [openstax.org]

- 2. youtube.com [youtube.com]

- 3. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. rroij.com [rroij.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Grignard Reactions in Imidazolium Ionic Liquids [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Chloro-2-Ethyl-1H-Imidazole-4-Carbaldehyde

Case ID: VILS-IMID-005 Subject: Yield Improvement & Process Stability for 2-Ethyl-Substituted Imidazole Formylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde is a critical step in the production of Angiotensin II receptor antagonists.[1] The industry-standard approach utilizes the Vilsmeier-Haack reaction , typically starting from 2-ethyl-3,5-dihydro-4H-imidazol-4-one or 2-ethylimidazole.[1]

Users frequently encounter three primary failure modes:

-

"Tarring" (Polymerization): Thermal runaway during the formation of the chloroiminium species.

-

Incomplete Hydrolysis: Failure to convert the intermediate iminium salt to the aldehyde, leading to low recovered yield.

-

Regio-isomer Contamination: Difficulty controlling chlorination vs. formylation ratios if stoichiometry is imprecise.

This guide provides a self-validating protocol and a troubleshooting decision tree to stabilize yields >75%.

Part 1: The "Golden Batch" Protocol

Based on optimized parameters for alkyl-imidazole Vilsmeier formylations.[1]

Reaction Mechanism & Stoichiometry

The reaction proceeds via the in situ generation of the Vilsmeier reagent (chloromethyliminium salt), which attacks the electron-rich imidazole ring.

| Reagent | Role | Equiv. (Molar) | Critical Parameter |

| 2-Ethyl-1H-imidazol-4(5)-one | Substrate | 1.0 | Dryness (LOD < 0.5%) |

| Phosphorus Oxychloride ( | Chlorinating/Dehydrating Agent | 2.5 - 3.0 | Addition Rate (Exotherm) |

| DMF (Dimethylformamide) | Reagent/Solvent | 2.5 - 3.5 | Anhydrous (<0.05% |

| Toluene / Chlorobenzene | Co-Solvent | 5-10 Vol | Inert carrier, aids stirring |

Step-by-Step Methodology

Phase A: Vilsmeier Reagent Formation (The Danger Zone)

-

Charge anhydrous DMF and Toluene into the reactor.

-

Cool the system to 0–5°C .

-

Slowly add

dropwise.[2]-

Control: Internal temperature must never exceed 10°C .[2]

-

Observation: A white/yellow slurry (the Vilsmeier salt) will form.

-

-

Stir at 0–5°C for 30 minutes to ensure complete salt formation.

Phase B: Substrate Addition & Cyclization

-

Add the 2-ethylimidazole substrate portion-wise to the cold Vilsmeier slurry.

-

Allow the mixture to warm to room temperature (20–25°C) over 1 hour.

-

Heat the mixture to 90–100°C for 3–5 hours.

-

Checkpoint: Monitor by HPLC/TLC. The reaction is complete when the starting material < 1%.

-

Phase C: Quench & Hydrolysis (Yield Critical Step)

-

Cool the reaction mass to 30°C.

-

Pour the reaction mass into crushed ice/water (maintain T < 25°C).

-

Hydrolysis Hold: Stir the acidic aqueous mixture (pH < 1) for 1–2 hours.

-

Why? The intermediate is a stable iminium salt. It requires time in acidic water to hydrolyze to the aldehyde. Premature neutralization traps the intermediate, lowering yield.

-

-

Adjust pH to 6.5–7.0 using 4N NaOH or Sodium Acetate.

-

Purification: Recrystallize from Toluene or Methanol/Water.

Part 2: Troubleshooting Guide (Q&A)

Category A: Reaction Appearance & Thermal Issues[2]

Q: The reaction mixture turned into a black, viscous tar immediately after adding

-

Diagnostic: This is "Vilsmeier Char." It occurs when

is added too fast or at too high a temperature ( -

Solution: The batch is likely lost. For the next run, double the cooling capacity and reduce the addition rate by 50%. Ensure the internal probe is submerged in the liquid, not measuring headspace air.

Q: The mixture solidified during the heating phase (90°C).

-

Diagnostic: Insufficient solvent volume. The Vilsmeier adduct is ionic and bulky.

-

Solution: Add anhydrous Toluene (2–3 volumes) to maintain stirrability. This does not affect the chemistry but ensures thermal homogeneity.

Category B: Yield & Conversion[6]

Q: HPLC shows 100% conversion, but isolated yield is <40%. Where is my product?

-

Diagnostic 1 (Hydrolysis): You likely neutralized the quench too quickly. The iminium intermediate is water-soluble.[1] If you neutralize before it hydrolyzes to the aldehyde (which precipitates), the intermediate stays in the water and is washed away.

-

Corrective Action: Extend the acidic stir time (pH < 1) to 3 hours before adjusting pH to 7.

-

Diagnostic 2 (Solubility): The product has moderate solubility in water at pH > 9 or pH < 2.

-

Corrective Action: Strictly control the final pH to the isoelectric point (typically pH 6.8–7.2) for maximum precipitation.

Q: I see a "des-chloro" impurity (aldehyde present, but no chlorine at C5).

-

Diagnostic: Insufficient

or moisture ingress.[6] -

Solution: Increase

to 3.0 equivalents and ensure DMF water content is <0.03%.

Part 3: Visualization & Logic Flows[1]

Workflow 1: The Optimized Synthesis Pathway

This diagram illustrates the critical process windows for temperature and pH.

Caption: Figure 1. Process flow emphasizing the critical temperature control at Step 1 and the mandatory hydrolysis hold at Step 4.

Workflow 2: Troubleshooting Decision Tree

Use this logic to diagnose low yield or purity issues.

Caption: Figure 2. Diagnostic logic for yield loss. Most losses occur due to pH errors during isolation or thermal degradation.

Part 4: References & Authority[1][8]

-

Vyas, J. R., et al. (2007). Process for the preparation of 2-butyl-4-chloro-5-formyl imidazole.[1][4][7][8][9][10] Indian Patent Application 1121/MUM/2004.

-

Relevance: Defines the industrial baseline for alkyl-chloro-formyl imidazole synthesis (Losartan intermediate), directly applicable to the ethyl analog.

-

-

Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist.Journal of Organic Chemistry, 59(21), 6391–6394. [1]

-

Relevance: Establishes the mechanistic grounding for the Vilsmeier reaction on 2-alkylimidazoles and the importance of hydrolysis conditions.

-

-

BenchChem Technical Support. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation.[1][2][1]

-

Relevance: General safety and operational parameters for handling

/DMF exotherms.

-

-

Google Patents. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole.[1][4][7][8][9][10] US Patent Application.[9]

-

Relevance: Discusses the use of triflate catalysts and pH control to improve yields from 60% to >80%.

-

Sources

- 1. HU225271B1 - Process for producing 5-chloro-imidazol-4-carbaldehyde derivatives substituted at the 2-position - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole [quickcompany.in]

- 8. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]

- 9. Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Eureka | Patsnap [eureka.patsnap.com]

- 10. Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethane - Eureka | Patsnap [eureka.patsnap.com]

Solving solubility issues of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde in organic synthesis

Technical Support Center: Organic Synthesis Division

Introduction: Understanding the Solubility Profile

5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde is a highly functionalized heterocyclic compound, presenting a unique set of solubility challenges. Its structure combines several key features that dictate its behavior in organic solvents:

-

Imidazole Core: The imidazole ring is polar and capable of both donating and accepting hydrogen bonds, contributing to its affinity for polar solvents.[1][2]

-

Electron-Withdrawing Groups: The chloro and carbaldehyde substituents decrease the basicity of the imidazole nitrogens and introduce strong dipole moments. The aldehyde can also act as a hydrogen bond acceptor.

-

Crystalline Structure: Heterocyclic compounds with multiple hydrogen bonding sites, like this one, often form a stable crystal lattice. The energy required to overcome this lattice energy is a primary barrier to dissolution.[3]

This guide provides a systematic approach to troubleshooting and solving solubility issues encountered with this compound during organic synthesis, ensuring reliable and reproducible reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Question 1: My 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde is poorly soluble in common non-polar (e.g., Toluene, Hexanes) and moderately polar (e.g., DCM, Diethyl Ether) solvents at room temperature. Is this expected?

Answer: Yes, this is entirely expected. The combination of the polar imidazole core and the hydrogen-bonding capabilities of the N-H and aldehyde groups leads to strong intermolecular forces.[4] These forces favor the solid, crystalline state over dissolution in solvents that cannot effectively compete with these interactions. Solvents like dichloromethane (DCM) and ethers lack the ability to donate hydrogen bonds and are not polar enough to disrupt the compound's crystal lattice efficiently. Studies on similar substituted imidazoles have consistently shown very low solubility in chloroalkanes and aromatic hydrocarbons.[4]

Question 2: What is the recommended starting point for solvent selection?

Answer: The most effective approach is to begin with highly polar, aprotic solvents. These solvents possess strong dipole moments and can act as hydrogen bond acceptors, which helps to solvate the molecule effectively.

| Solvent Class | Recommended Examples | Rationale |

| Amides | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc) | Excellent solvating power for polar, hydrogen-bond-donating compounds. Often used in syntheses involving heterocyclic compounds.[5] |

| Sulfoxides | Dimethyl sulfoxide (DMSO) | Highly polar and an excellent hydrogen bond acceptor. Use with caution as it can be difficult to remove and may interfere with certain reagents. |

| Alcohols | Methanol, Ethanol, Isopropanol | As protic solvents, they can both donate and accept hydrogen bonds, making them good candidates. However, they may be reactive depending on the subsequent reaction steps. |

| Ethers (High Boiling) | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Moderately polar. While less effective than amides, they are common reaction solvents and their efficacy should be tested, especially with heating. |

Question 3: How can I improve solubility if I am restricted to a specific, less-than-ideal solvent for my reaction?

Answer: When the primary solvent is fixed, several techniques can be employed. The logical flow for addressing this is outlined in the workflow diagram below.

Troubleshooting Workflow for Fixed Solvent Systems

Caption: A logical workflow for enhancing solubility when the primary solvent is predetermined.

Question 4: What is the impact of temperature on solubility, and what are the risks?

Answer: Increasing the temperature provides the thermal energy needed to break the intermolecular bonds in the crystal lattice, almost always increasing solubility.

-

Benefit: This is often the simplest method. A moderate increase to 40-60 °C can be sufficient to dissolve the compound in solvents like THF or DMAc.

-

Risks:

-

Degradation: Aldehydes can be sensitive to heat and air, potentially leading to oxidation or side reactions. Always run a small-scale thermal stability test and analyze the sample by TLC or LC-MS to check for new impurities.

-

Safety: Ensure your reaction vessel is properly sealed and vented if heating volatile solvents.

-

Reproducibility: Precise temperature control is crucial for reproducible results, especially for larger-scale reactions where dissolution times may vary.

-

Question 5: When is using a co-solvent the right approach?

Answer: A co-solvent is an excellent choice when you need the bulk properties of one solvent (e.g., the low boiling point of THF for easy removal) but require a solubility boost.[6] The strategy involves dissolving the compound in a minimum amount of a "power" solvent like DMF or NMP and then diluting this solution with the primary reaction solvent.

-

Typical Ratio: Start with 5-10% (v/v) of the co-solvent. For example, for a 100 mL reaction in THF, first dissolve the imidazole in 5-10 mL of DMF before adding the THF.

-

Causality: The highly polar co-solvent disrupts the solute-solute interactions (crystal lattice) and creates a solvated species that is more compatible with the bulk solvent.[7]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol establishes a baseline for solubility in various common laboratory solvents.

-

Preparation: Dispense 10 mg of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde into 5 separate, labeled glass vials (e.g., 4 mL).

-

Solvent Addition: Add a magnetic stir bar to each vial. To each vial, add 0.5 mL of a different test solvent from the list in Table 1. This creates an initial concentration of 20 mg/mL.

-

Room Temperature Test: Stir all vials vigorously at room temperature for 30 minutes. Record observations (e.g., "Insoluble," "Partially Soluble," "Fully Dissolved").

-

Heating Test: For any vials where the compound did not fully dissolve, heat them in a controlled manner (e.g., heating block) to 60 °C. Stir for another 30 minutes.

-

Observation: Record the final solubility observations at the elevated temperature.

-

Analysis: For any sample that dissolved upon heating, allow it to cool to room temperature to check for precipitation. Take a small aliquot for LC-MS analysis to confirm no degradation occurred.

| Table 1: Recommended Solvents for Initial Screening | |

| Solvent | Class |

| Toluene | Aromatic (Non-polar) |

| Dichloromethane (DCM) | Chlorinated (Moderately Polar) |

| Tetrahydrofuran (THF) | Ether (Polar Aprotic) |

| Acetonitrile (ACN) | Nitrile (Polar Aprotic) |

| Isopropanol (IPA) | Alcohol (Polar Protic) |

| N,N-Dimethylformamide (DMF) | Amide (Highly Polar Aprotic) |

Protocol 2: Co-Solvent System Titration

This protocol helps identify the minimum amount of co-solvent needed for dissolution.

-

Setup: Place 50 mg of the title compound in a vial with a stir bar.

-

Primary Solvent: Add 2.0 mL of your primary reaction solvent (e.g., THF), in which the compound has poor solubility.

-

Co-Solvent Addition: While stirring, add a high-polarity co-solvent (e.g., NMP) dropwise from a pipette or syringe.

-

Titration: Add the co-solvent in 0.05 mL (50 µL) increments, allowing the mixture to stir for 5 minutes between additions.

-

Endpoint: Continue adding the co-solvent until the solid is fully dissolved. Record the total volume of co-solvent added. This determines the minimum required percentage (v/v) for your reaction scale-up.

Mechanistic Insights: The Forces at Play

The solubility of a solid in a liquid is governed by the balance between the energy of the crystal lattice (solute-solute interactions) and the energy of solvation (solute-solvent interactions).

Caption: Intermolecular forces governing the dissolution of the target compound.

For dissolution to occur, the energy gained by forming new solute-solvent interactions must be sufficient to overcome the energy holding the crystal lattice together. Polar aprotic solvents like DMF are effective because they provide strong hydrogen bond acceptors and dipole interactions to stabilize the individual molecules in solution.

References

-

Domanska, U., & Szydlowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 1084-1088. Available at: [Link]

-

Al-Achi, D., et al. (2022). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceuticals, 15(7), 849. Available at: [Link]

-

Yadav, G. D., & Mistry, C. K. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8435-8454. Available at: [Link]

-

Wikipedia. (2024). Imidazole. Retrieved February 22, 2026, from [Link]

-

Keshav, A., et al. (2021). Improving solubility via structural modification. RSC Medicinal Chemistry, 12(8), 1259-1277. Available at: [Link]

-

Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Available at: [Link]

-

de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available at: [Link]

-

Prajapati, S. T., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 11(4-s), 154-161. Available at: [Link]

-

PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Retrieved February 22, 2026, from [Link]

-

Hart, M. L., et al. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(10), 1153-1160. Available at: [Link]

-

Head, M. S., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1044-1049. Available at: [Link]

-

PubChem. (n.d.). 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde. Retrieved February 22, 2026, from [Link]

- Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]

- 6. longdom.org [longdom.org]

- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

Stability of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde under basic conditions

Topic: Stability & Handling Under Basic Conditions

Ticket ID: CHEM-SUP-2024-05CL Status: Open Assigned Scientist: Senior Application Specialist

Module 1: Stability Profile & Mechanism

Executive Summary

5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde (CAS: 1228285-84-4 / 103879-58-9) is a critical intermediate, primarily used in the synthesis of Angiotensin II receptor antagonists (e.g., Losartan).[1]

Under basic conditions , this molecule exhibits a complex stability profile defined by three competing pathways. While base is required to deprotonate the N1-H for alkylation (

The Three Failure Modes in Base

-

Nucleophilic Aromatic Substitution (

):-

Mechanism: The C4-aldehyde is strongly electron-withdrawing, activating the C5-chlorine. Hydroxide ions (

) attack C5, displacing chloride. -

Result: Formation of the 5-hydroxy impurity , which is inactive and difficult to purge.

-

-

Cannizzaro Disproportionation:

-

Mechanism: As a non-enolizable aldehyde, the C4-formyl group undergoes base-catalyzed disproportionation in the presence of strong bases (e.g., NaOH, KOH).

-

Result: A 1:1 mixture of the carboxylic acid and the alcohol derivative.

-

-

Oligomerization:

-

Mechanism: The deprotonated imidazolide anion is a nucleophile. If the aldehyde is not protected or the electrophile (alkyl halide) is absent, the anion may attack the aldehyde of a neighboring molecule.

-

Result: Darkening of solution (tars) and yield loss.[2]

-

Module 2: Visualizing Degradation

The following diagram illustrates the competing pathways when the molecule is exposed to base (

Figure 1: Reaction pathways.[2][3][4] Green arrows indicate the desired synthetic route; red dashed arrows indicate degradation pathways driven by instability in base.

Module 3: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned dark brown/black after adding base. Is the product lost?

Diagnosis: This indicates uncontrolled oligomerization or oxidation of the aldehyde.

-

Cause: Adding base before the electrophile (alkyl halide) or holding the deprotonated intermediate too long at high temperatures.

-

Solution:

-

Protocol Shift: Adopt a "dump" addition or simultaneous addition where the base and electrophile are present together.

-

Inert Atmosphere: Ensure strict

or

-

Q2: I see a new impurity at RRT ~0.85 (HPLC) that does not disappear.

Diagnosis: Likely the 5-hydroxy-2-ethyl-1H-imidazole-4-carbaldehyde .

-

Cause: Hydrolysis of the Chlorine atom. This occurs when using strong mineral bases (NaOH/KOH) in homogenous solvents (like MeOH or Water) or at elevated temperatures (>50°C).

-

Corrective Action:

-

Switch to a Biphasic System (Toluene/Water) with a Phase Transfer Catalyst (TBAB). This keeps the bulk of the imidazole in the organic layer, protected from the caustic aqueous phase.

-

Switch to a milder base like

or

-

Q3: What is the maximum stable hold time in base?

Data:

| Base System | Solvent | Temp | Stability Window |

|---|---|---|---|

| NaOH (10%) | Water/Toluene | 25°C | < 4 Hours |

| NaOH (10%) | Water | 50°C | < 30 Minutes (Rapid Hydrolysis) |

|

Module 4: Recommended Protocols

Protocol A: Biphasic Alkylation (High Stability)

Best for scale-up to minimize hydrolysis.

-

Charge: Toluene (10V) and 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde (1.0 eq).

-

Add Catalyst: Tetrabutylammonium bromide (TBAB, 0.05 eq).

-

Add Electrophile: Add the alkylating agent (e.g., biphenyl bromide derivatives) (1.05 eq).

-

Base Addition: Add 4N NaOH (2.5 eq) slowly at 20–25°C.

-

Critical: Do not heat above 40°C. The biphasic nature protects the chloro-group.

-

-

Monitor: Agitate vigorously. Reaction typically complete in 4–6 hours.

Protocol B: Homogenous Carbonate (High Regioselectivity)

Best for laboratory scale or when N1/N3 selectivity is critical.

-

Charge: DMF or DMAc (Dimethylacetamide) (8V).

-

Add Base: Anhydrous

(powdered, 2.0 eq). Stir for 30 mins at 20°C. -

Add Reactants: Add imidazole intermediate (1.0 eq) and Electrophile (1.0 eq).

-

Reaction: Stir at 25–30°C for 12–18 hours.

-

Note: Hydrolysis is negligible here due to the absence of

ions.

-

Module 5: Decision Tree for Base Selection

Use this logic flow to select the correct conditions for your specific constraint.

Figure 2: Logic flow for selecting the appropriate base system to maximize stability.

References

-

Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." The Journal of Organic Chemistry.

-

Griffiths, G. J., et al. (1992). "Process for the preparation of Losartan." U.S. Patent 5,138,069.[3][4]

-

Bhatt, R., et al. (2006). "Process for preparing Losartan Potassium." U.S. Patent 7,041,832.

-

BenchChem Technical Data. (2025). "Stability issues of 1H-Imidazole-2-carboxaldehyde derivatives."

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde, a substituted imidazole of interest in medicinal chemistry and materials science. Understanding the spectral characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This document will delve into the predicted ¹H NMR spectrum, the rationale behind the chemical shifts and coupling patterns, and a comparison with related structures.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The structure of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde presents a unique combination of functional groups that influence the electronic environment of its protons, leading to a characteristic NMR fingerprint. The key proton-containing groups are the imidazole N-H, the aldehyde C-H, and the ethyl group's methylene and methyl protons.

Based on established principles of NMR spectroscopy and data from related structures, we can predict the chemical shifts (δ), multiplicities, and integration values for each proton signal.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H (Imidazole) | 12.0 - 14.0 | Broad Singlet | 1H | The imidazole N-H proton is typically highly deshielded due to the aromatic nature of the ring and its acidic character. Its chemical shift is highly dependent on the solvent, concentration, and temperature, often appearing as a broad signal due to quadrupole broadening from the adjacent nitrogen and chemical exchange.[1] |

| C-H (Aldehyde) | 9.5 - 10.5 | Singlet | 1H | The aldehyde proton is one of the most deshielded protons in organic molecules, appearing at a very downfield chemical shift.[2][3][4] This is due to the strong electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy. |

| -CH₂- (Ethyl) | ~2.8 - 3.2 | Quartet | 2H | The methylene protons of the ethyl group are adjacent to the imidazole ring. Their chemical shift is downfield from a typical alkyl group due to the deshielding effect of the aromatic ring. They will be split into a quartet by the three neighboring methyl protons (n+1 rule). |

| -CH₃ (Ethyl) | ~1.2 - 1.5 | Triplet | 3H | The methyl protons of the ethyl group are in a more shielded environment. They will be split into a triplet by the two neighboring methylene protons. |

Visualizing the Molecule and its Protons

A clear assignment of protons to their respective signals is fundamental. The following diagram illustrates the structure of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde with the protons labeled for correlation with the predicted NMR data.

Caption: Molecular structure and proton assignments for 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde.

Distinguishing Features: Comparison with Alternative Structures

The ¹H NMR spectrum provides a powerful tool for distinguishing 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde from its isomers or related compounds. For instance, consider a hypothetical isomer, 4-chloro-2-ethyl-1H-imidazole-5-carbaldehyde. While the signals for the ethyl group and the N-H proton would be in similar regions, the electronic environment of the aldehyde proton would be different, likely resulting in a noticeable shift in its resonance. Furthermore, the absence of the C5-H proton in the target molecule is a key distinguishing feature from imidazoles that are not substituted at this position.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for imidazole-containing compounds as it can help in observing the exchangeable N-H proton.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., from -1 to 15 ppm).

-

Apply a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to at least 5 times the longest T₁ of the protons to ensure accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Workflow for Spectral Analysis

The process of analyzing the ¹H NMR spectrum can be systematically approached as illustrated in the following workflow diagram.

Caption: Workflow for ¹H NMR spectrum analysis.

By following this comprehensive guide, researchers can confidently analyze and interpret the ¹H NMR spectrum of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde, ensuring the structural integrity of this important chemical entity.

References

-

Chemistry LibreTexts. (2023, November 20). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2017, November 27). Any one know about the aldhyde peak in proton NMR? Retrieved from [Link]

-

University of Regensburg. Chemical shifts. Retrieved from [Link]

Sources

Precision Identification: FTIR Characteristic Peaks of Aldehyde Groups in Chloroimidazole Derivatives

This guide outlines the FTIR characterization of aldehyde-functionalized chloroimidazole derivatives, focusing on distinguishing these high-value pharmacophores from their non-halogenated precursors and other carbonyl-containing impurities.[1]

Executive Summary & Strategic Context

Chloroimidazole aldehydes (e.g., 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde) are critical intermediates in the synthesis of angiotensin II receptor antagonists like Losartan.[1] In drug development, the purity of these intermediates is paramount. While NMR provides structural certainty, FTIR is the rapid-response tool of choice for process monitoring and goods-in QC.[1]

The Challenge: Distinguishing the target chloro-aldehyde from its non-chlorinated precursor or over-oxidized carboxylic acid byproducts using vibrational spectroscopy requires detecting subtle electronic shifts, not just looking for a "carbonyl peak."[1]

Theoretical Framework: The Electronic Push-Pull

To interpret the spectrum accurately, one must understand the electronic environment. The aldehyde group in these derivatives is not isolated; it is conjugated with an electron-rich imidazole ring, which is further modified by an electron-withdrawing chlorine atom.[1]

-

Conjugation Effect (Red Shift): The imidazole ring donates electron density into the carbonyl

-system, weakening the C=O bond order. This shifts the stretching frequency to a lower wavenumber (~1675 cm⁻¹) compared to standard aliphatic aldehydes (~1730 cm⁻¹). -

Inductive Effect of Chlorine (Blue Shift): The chlorine atom at the adjacent position withdraws electron density through the

-framework. Theoretically, this strengthens the C=O bond, but in this scaffold, the conjugation effect dominates , keeping the frequency in the 1660–1680 cm⁻¹ range. -

Fermi Resonance: The aldehyde C-H stretch couples with the first overtone of the C-H bending vibration, splitting the signal into a characteristic doublet.

Comparative Analysis: The Spectral Fingerprint

The following table contrasts the target molecule with its key alternatives/precursors.

Table 1: FTIR Peak Comparison for Chloroimidazole Identification

| Feature | Standard Aliphatic Aldehyde | Imidazole-4-Carbaldehyde (No Cl) | Chloroimidazole Aldehyde (Target) | Diagnostic Note |

| C=O[1][2] Stretch | 1720–1740 cm⁻¹ | 1650–1690 cm⁻¹ | 1665–1680 cm⁻¹ | Sharp, strong intensity.[1] Lower frequency due to conjugation.[1][3] |

| Aldehydic C-H | 2820 & 2720 cm⁻¹ | 2850–3000 cm⁻¹ (often obscured) | ~2830 & ~2720 cm⁻¹ | Look for the 2720 cm⁻¹ shoulder ; the higher peak often merges with alkyl C-H. |

| C-Cl Stretch | N/A | N/A | 750–800 cm⁻¹ | Critical Differentiator. usually a sharp band at ~794 cm⁻¹.[1] |

| N-H Stretch | N/A | 3100–3500 cm⁻¹ (Broad) | 3150–3200 cm⁻¹ | Broad band indicating intermolecular H-bonding. |

| C=N Stretch | N/A | ~1598 cm⁻¹ | 1550–1600 cm⁻¹ | Ring breathing mode; often appears as a shoulder to the C=O.[1] |

Critical Insight: Do not rely solely on the C=O peak. The presence of the C-Cl band at ~794 cm⁻¹ combined with the Fermi doublet at ~2720 cm⁻¹ is the definitive "fingerprint" for the chloro-aldehyde derivative.[1]

Experimental Protocol: The "Dry-Pellet" Method

Chloroimidazole derivatives can be hygroscopic or exist as hydrates.[1] Moisture interferes with the N-H and C=O regions. The following protocol minimizes water interference.

Methodology: Transmission FTIR (KBr Pellet) or Diamond ATR.[1] Prerequisite: Dry sample in a vacuum oven at 40°C for 2 hours if hydration is suspected.

-

Background Scan: Run an empty cell/crystal scan (32 scans, 4 cm⁻¹ resolution) to eliminate atmospheric CO₂ and H₂O lines.[1]

-

Sample Preparation (KBr):

-

Mix 1–2 mg of the chloroimidazole derivative with ~200 mg of spectroscopic grade KBr.

-

Crucial Step: Grind vigorously in an agate mortar until the mixture is a fine, non-reflective powder. Crystallites scatter light, causing a sloping baseline (Christiansen effect).

-

Press at 8–10 tons for 2 minutes to form a transparent pellet.

-

-

Acquisition:

Visualization: Spectral Interpretation Workflow

The following diagram illustrates the logical decision process for validating the compound using FTIR data.

Figure 1: Decision tree for validating chloroimidazole aldehyde structure via FTIR spectral features.

Troubleshooting & False Positives

-